molecular formula C6H14S B13295564 3-Methylpentane-2-thiol

3-Methylpentane-2-thiol

Cat. No.: B13295564
M. Wt: 118.24 g/mol
InChI Key: KKRNXWOGSCUFIT-UHFFFAOYSA-N
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Description

3-Methylpentane-2-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (–SH) group. This compound is a branched thiol with the molecular formula C6H14S. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylpentan-2-ol with hydrogen sulfide (H2S) in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired thiol along with water as a byproduct.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrodeoxygenation of methyl isobutyl ketone (MIBK). This process involves the hydrogenation and dehydration of MIBK to form the thiol. The reaction conditions include high temperatures and pressures, and the use of a suitable catalyst to facilitate the conversion.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentane-2-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides (RSSR) in the presence of mild oxidizing agents.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or tosylates can be used as substrates for nucleophilic substitution reactions with thiols.

Major Products Formed

    Oxidation: Disulfides (RSSR)

    Reduction: Thiols (RSH)

    Substitution: Alkylated thiols (R-S-R’)

Scientific Research Applications

3-Methylpentane-2-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Thiols play a crucial role in maintaining the redox balance within cells and are involved in various biochemical processes.

    Medicine: Thiols are used in the development of pharmaceuticals and as protective agents against oxidative stress.

    Industry: Thiols are used in the production of polymers, as odorants in natural gas, and as additives in lubricants and fuels.

Mechanism of Action

The mechanism of action of 3-Methylpentane-2-thiol involves its ability to donate or accept electrons through its sulfhydryl group. This property allows it to participate in redox reactions, where it can neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage. The sulfhydryl group can also form disulfide bonds, which are important in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Methanethiol (CH3SH)
  • Ethanethiol (C2H5SH)
  • 2-Methylpentane-3-thiol (C6H14S)

Uniqueness

3-Methylpentane-2-thiol is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to straight-chain thiols, branched thiols like this compound may have different boiling points, solubilities, and odor profiles. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

3-methylpentane-2-thiol

InChI

InChI=1S/C6H14S/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3

InChI Key

KKRNXWOGSCUFIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)S

Origin of Product

United States

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